Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-9(14)6-8(13)7-4-3-5-12-10(7)11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOVARASKMIIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220731-02-2 | |
| Record name | ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Procedure
The most efficient method, patented by, involves reacting 2,5,6-trihalo-3-cyanopyridine (THCP) with ethyl haloacetate in the presence of transition metals (Mg, Zn, Cu, or Ni) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the metal activates the cyanopyridine for attack by the enolate form of ethyl haloacetate.
Key steps :
- Activation : Transition metal powder (e.g., Mg) is activated at 0–30°C under nitrogen to remove surface oxides.
- Reflux : THCP and metal are heated in anhydrous tetrahydrofuran (THF) to boiling, followed by dropwise addition of ethyl haloacetate (e.g., ethyl chloroacetate) over 1–3 hours.
- Quenching : The mixture is cooled to 10°C, treated with concentrated HCl and water, and filtered to isolate the crude product.
- Recrystallization : The crude material is purified via solvent recrystallization (e.g., ethanol/water), yielding 97% pure ETPO.
Optimized conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF or diethyl ether |
| Temperature | Reflux (66–80°C for THF) |
| Reaction time | 1–3 hours (addition) + 30–60 min (reflux) |
| Transition metal | Mg, Zn, or Cu (powder form) |
| Yield after purification | 80–90% |
| Purity | ≥97% (HPLC) |
This method eliminates intermediates, reducing costs and side reactions.
Ethyl Malonate-Based Alkylation
Methodology and Limitations
An alternative approach involves alkylating ethyl malonate with 2-chloropyridin-3-yl derivatives. EvitaChem’s protocol employs n-butyllithium to deprotonate ethyl malonate at -78°C, forming a nucleophilic enolate that attacks 2-chloronicotinoyl chloride:
$$ \text{Ethyl malonate} + \text{2-chloronicotinoyl chloride} \xrightarrow{\text{n-BuLi, THF}} \text{Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate} $$
Challenges :
- Strict anhydrous and low-temperature conditions (-78°C) are required to prevent side reactions.
- Lower yield (50–60%) due to competing hydrolysis of the acyl chloride.
Comparative data :
| Parameter | Transition metal method | Malonate alkylation |
|---|---|---|
| Yield | 80–90% | 50–60% |
| Purity | ≥97% | 85–90% |
| Reaction steps | 1 | 3 |
| Scalability | Industrial | Laboratory-scale |
Halogen Exchange Reactions
Bromine-to-Chlorine Substitution
Ethyl 3-(2-bromopyridin-3-yl)-3-oxopropanoate can undergo halogen exchange using CuCl₂ in DMF at 120°C. While applicable for derivative synthesis, this method introduces impurities (e.g., residual Cu) and requires additional purification steps.
Typical conditions :
- Substrate: 1.0 equiv ethyl 3-(2-bromopyridin-3-yl)-3-oxopropanoate
- Reagent: 2.5 equiv CuCl₂
- Solvent: DMF
- Temperature: 120°C, 12 hours
- Yield: 65–70%
Industrial-Scale Process Optimization
Solvent and Catalyst Screening
The transition metal method’s efficiency depends on solvent and metal selection:
Solvent effects :
| Solvent | Boiling point (°C) | Yield (%) |
|---|---|---|
| Tetrahydrofuran | 66 | 89 |
| Diethyl ether | 35 | 82 |
| Toluene | 111 | 68 |
Metal activity :
| Metal | Yield (%) | Reaction time (h) |
|---|---|---|
| Mg | 89 | 2.5 |
| Zn | 85 | 3.0 |
| Cu | 78 | 4.0 |
Magnesium in THF provides the optimal balance of reactivity and cost.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a building block for complex chemical synthesis.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
- Ethyl 3-(6-Chloropyridin-3-yl)-3-oxopropanoate Structure: Chlorine at the 6-position instead of 2-position on pyridine. Molecular Weight: 227.64 g/mol (vs. 228.64 g/mol for the 2-chloro isomer) .
Substituent Variations on the Aromatic Ring
- Ethyl 3-(4-Fluorophenyl)-3-oxopropanoate Structure: Phenyl ring with 4-fluoro substituent instead of 2-chloropyridine. Molecular Weight: 210.2 g/mol . Impact: Replacement of pyridine with phenyl reduces nitrogen-mediated polarity, increasing lipophilicity. The fluorine atom enhances metabolic stability compared to chlorine .
- Ethyl 3-(1H-Indol-3-yl)-3-oxopropanoate Structure: Indole ring replaces pyridine. Applications: Marketed for industrial-scale production, suggesting applications in agrochemicals or pharmaceuticals .
Functional Group Modifications
- Ethyl 3-[(5-Chloropyridin-2-yl)amino]-3-oxopropanoate Structure: Amino group at the 2-position of 5-chloropyridine. Applications: Demonstrated anticancer activity by targeting AIMP2-DX2, highlighting the pharmacological relevance of amino-substituted derivatives .
Ethyl (2-Chlorobenzoyl)acetate
Heterocyclic Linkers and Side Chains
- Ethyl 3-Cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate Structure: Cyclopropyl and 4-fluorobenzyl substituents. Synthesis: Prepared via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with fluorobenzyl bromides (yields: 31–45%) . Applications: Evaluated for anti-tubercular and CNS activity, indicating the role of bulky substituents in biological targeting .
Comparative Data Table
Pharmacological and Industrial Relevance
- Anticancer Potential: Aminopyridine derivatives (e.g., ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate) show promise in apoptosis induction .
- Market Trends: Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate is produced globally, reflecting demand for heterocyclic intermediates .
Biological Activity
Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chlorination pattern and functional groups, has been studied for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 227.64 g/mol. The compound features a chlorinated pyridine ring and an ethyl ester group, contributing to its diverse chemical reactivity and potential biological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes, modulating their activity which can affect various biochemical pathways.
- Receptor Interaction : It may bind to certain receptors, influencing cellular signaling processes.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example, in vitro assays revealed that the compound can inhibit the growth of Staphylococcus aureus with an IC50 value comparable to standard antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In cell culture studies, it was found to inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-(2-bromopyridin-3-yl)-3-oxopropanoate | Bromine substitution alters reactivity | |
| Ethyl 4-(chloropyridin-2-yl)-4-hydroxybutanoate | Hydroxy group enhances solubility and biological activity | |
| Methyl 4-(chloropyridin-2-yl)-4-oxobutanoate | Different alkyl group affects pharmacokinetics |
This table illustrates how variations in halogen substitution and functional groups can influence the biological activity and chemical properties of these compounds.
Case Studies and Research Findings
- In Vitro Studies : Research published in the Journal of Medicinal Chemistry highlighted that derivatives of ethyl oxopropanoates, including this compound, displayed promising results in inhibiting collagen expression in fibroblast cultures, indicating potential anti-fibrotic activity .
- Antileishmanial Activity : A study focused on novel amidoxime derivatives demonstrated that compounds similar to this compound exhibited significant activity against Leishmania amazonensis, suggesting a broader spectrum of action against parasitic infections .
Q & A
Q. Critical Parameters :
- Temperature control : Maintain 0–5°C during acylation to avoid over-reactivity of the pyridine ring.
- Solvent selection : Use anhydrous dichloromethane to stabilize intermediates and reduce hydrolysis .
- Catalyst purity : Impurities in AlCl₃ can lead to chlorinated byproducts; recrystallization is recommended .
How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Basic Research Question
Key techniques for structural elucidation:
- NMR :
- XRD : Resolves stereoelectronic effects of the chloro substituent on the pyridine ring’s planarity .
Advanced Tip : Combine 2D NMR (e.g., COSY, HMBC) to map long-range coupling between the ester and pyridine moieties .
What contradictions exist in reported reactivity data for this compound, and how can they be addressed?
Advanced Research Question
Discrepancies arise in:
- Nucleophilic substitution : Some studies report facile Cl displacement by amines, while others note steric hindrance from the adjacent ketone.
- Resolution : Use DFT calculations to model transition states; experimental validation with bulkier nucleophiles (e.g., tert-butylamine) shows reduced reactivity .
- Hydrolysis rates : Variability in ester hydrolysis (pH 7–9) may stem from competing keto-enol tautomerization.
- Method : Monitor reaction kinetics via UV-Vis spectroscopy to decouple tautomerization from hydrolysis .
How does the chloro substituent position (2- vs. 5-chloropyridin-3-yl) influence the compound’s bioactivity?
Advanced Research Question
Comparative studies with analogs reveal:
Q. Table 1: Bioactivity Comparison
| Substituent Position | Target Enzyme | IC₅₀ (μM) | LogP |
|---|---|---|---|
| 2-Chloro | FabI | 12.3 | 2.1 |
| 5-Chloro | DNA Gyrase | 18.7 | 1.8 |
| Data adapted from |
What strategies enhance the stability of this compound in aqueous biological assays?
Advanced Research Question
- Co-solvent systems : Use 10–20% DMSO to reduce water activity and slow hydrolysis .
- Lyophilization : Pre-formulate the compound with trehalose (1:1 w/w) to stabilize the ester group during freeze-drying .
- pH control : Maintain assays at pH 6.5–7.0 to balance between hydrolysis and solubility .
How do electronic effects of the 2-chloropyridin-3-yl group impact its reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing Cl substituent:
- Activates the pyridine ring for Suzuki-Miyaura coupling by polarizing the C-Cl bond (reduction potential: −1.2 V vs. SCE) .
- Limitations : Pd-catalyzed couplings require bulky ligands (e.g., SPhos) to prevent catalyst poisoning by the ketone oxygen .
Method : Optimize catalyst loading (5 mol% Pd) and microwave irradiation (100°C, 30 min) for 85% yield in aryl boronate couplings .
What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?
Advanced Research Question
- Exothermicity : Friedel-Crafts acylation releases ~150 kJ/mol. Use jacketed reactors with precise cooling (−10°C) to prevent runaway reactions .
- Byproduct formation : Chlorinated impurities (e.g., dichloropyridines) can be minimized via fractional distillation (bp 120–125°C at 5 mmHg) .
- Waste management : Recover AlCl₃ by aqueous neutralization and filtration, reducing environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
